2-(4-Ethylphenyl)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-7-3-5-8(6-4-7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGQIKBKPISGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Aryl Halides with Difluoroacetate Esters
Aryl halides such as 4-ethylphenyl bromide or iodide react with ethyl 2,2-difluoroacetate in the presence of a palladium catalyst. For example, ethyl 2-(4-ethylphenyl)-2,2-difluoroacetate is synthesized via a Suzuki-Miyaura coupling, though direct nucleophilic substitution under basic conditions is more common. The ester intermediate is subsequently hydrolyzed under acidic or alkaline conditions.
Typical Conditions :
Copper-Catalyzed Coupling
Alternative protocols employ copper catalysts to mediate the coupling of 4-ethylphenylboronic acid with ethyl bromodifluoroacetate. This method avoids harsh bases and improves functional group tolerance.
Optimized Parameters :
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-phenanthroline (20 mol%)
Hydrolysis of Difluoroacetate Esters
Direct hydrolysis of preformed ethyl 2-(4-ethylphenyl)-2,2-difluoroacetate is a straightforward route. This method is scalable and avoids transition-metal catalysts.
Alkaline Hydrolysis
Ethyl esters are cleaved under basic conditions to yield the carboxylic acid. For instance, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate hydrolyzes in ethanol/water with KOH to give 2-(4-chlorophenyl)-2,2-difluoroacetic acid in 85% yield. Adapting this to the 4-ethylphenyl analog requires minor adjustments:
Procedure :
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Ester : Ethyl 2-(4-ethylphenyl)-2,2-difluoroacetate (1.0 equiv)
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Base : KOH (3.0 equiv) in ethanol/water (4:1 v/v)
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Workup : Acidification to pH 3 with HCl, extraction with ethyl acetate.
Acidic Hydrolysis
While less common, concentrated HCl or H₂SO₄ can cleave the ester. However, prolonged exposure to strong acids may degrade the difluoroacetyl group.
Comparative Analysis of Methods
Key Findings :
-
Ester hydrolysis offers the highest yield and purity, making it preferred for industrial-scale synthesis.
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Copper-catalyzed coupling balances cost and efficiency for laboratory-scale production.
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Radical pathways remain experimental but provide avenues for novel fluorination strategies.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve ester hydrolysis kinetics.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The difluoroacetic acid moiety can be reduced to form a difluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Ethylbenzoic acid.
Reduction: 2-(4-Ethylphenyl)-2,2-difluoromethane.
Substitution: 4-Ethyl-2,2-difluoroacetophenone (if halogenation occurs at the para position).
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(4-ethylphenyl)-2,2-difluoroacetic acid is in organic synthesis, particularly as a building block for the preparation of various pharmaceuticals and agrochemicals. Its difluoromethyl group contributes to the biological activity of synthesized compounds.
Case Study: Synthesis of Difluoromethylated Compounds
A study demonstrated the use of this compound in synthesizing difluoromethylated analogs of biologically active molecules. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in developing new drugs with improved pharmacological profiles .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. The incorporation of difluoromethyl groups often enhances the metabolic stability and bioavailability of drug candidates.
Data Table: Therapeutic Applications
Agrochemical Development
The compound is also explored in agrochemical formulations due to its potential herbicidal and fungicidal properties. Research indicates that difluoromethyl groups can enhance the efficacy of herbicides by improving their interaction with target enzymes in plants.
Case Study: Herbicide Efficacy
Research conducted on various formulations containing this compound showed increased herbicidal activity against common weeds. The study highlighted that the difluoromethyl moiety plays a crucial role in binding affinity to plant enzymes, leading to enhanced herbicidal performance .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for developing analytical methods to detect and quantify difluoromethylated compounds in environmental samples and biological matrices.
Data Table: Analytical Method Development
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Key analogs and their properties are summarized below:
Notes:
- The para-ethyl group in the target compound likely reduces acidity compared to chlorinated analogs due to weaker electron-withdrawing effects.
- Fluorine atoms in all analogs contribute to enhanced metabolic stability and membrane permeability .
Stability and Reactivity
- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in DFA’s role as a terminal metabolite .
- Thermal Stability : Analogs with aryl groups (e.g., chlorophenyl) exhibit high boiling points (~267°C predicted) , suggesting the target compound’s suitability for high-temperature applications.
Biological Activity
2-(4-Ethylphenyl)-2,2-difluoroacetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of difluoroacetyl groups onto an ethylphenyl backbone. This can be achieved through various synthetic routes, often utilizing fluorinated reagents and controlled reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. Animal models have shown reduced levels of pro-inflammatory cytokines when treated with this compound.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 50 |
| IL-1β | 100 | 40 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with nuclear receptors that regulate gene expression related to inflammation and infection.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates among treated individuals compared to controls.
- Study on Anti-inflammatory Properties : An animal study focused on the effects of the compound in models of arthritis showed that administration led to decreased joint swelling and pain relief, along with lower levels of inflammatory markers in serum.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Ethylphenyl)-2,2-difluoroacetic acid, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst to introduce the 4-ethylphenyl group. Fluorination at the α-position is achieved using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor, which replace hydroxyl or carbonyl groups with fluorine atoms . Purification involves advanced techniques such as continuous flow reactors for controlled reaction conditions, followed by fractional distillation or recrystallization to isolate the product with >95% purity.
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies the difluoroacetic moiety (δ ≈ -120 to -140 ppm for CF₂ groups), while ¹H NMR resolves the ethylphenyl substituent (e.g., triplet for CH₂CH₃ at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ confirm the carboxylic acid group, and C-F stretching vibrations appear at 1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 224.05 (C₁₀H₁₀F₂O₂) and fragmentation patterns .
Q. What is the reactivity profile of the difluoroacetic acid moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₂ group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic acyl substitutions. For example, reactions with amines yield amides under mild conditions (e.g., DCC coupling at 0–25°C). Kinetic studies using HPLC can monitor reaction progress, with rate constants influenced by solvent polarity (e.g., DMF accelerates reactions compared to THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
